molecular formula C11H12N6 B019625 2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine CAS No. 5473-05-2

2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine

Cat. No. B019625
CAS RN: 5473-05-2
M. Wt: 228.25 g/mol
InChI Key: BEFUMGOCHNLNSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine and related heterocyclic compounds often involves reactions with diamine monomers and various commercially available aromatic dianhydrides through classical polymerization methods. These processes yield heterocyclic polyimides demonstrating excellent solubility in polar solvents and the formation of flexible, strong, and transparent polyimide films with desirable UV-visible absorption properties (Wang et al., 2015).

Molecular Structure Analysis

Crystal structure determination by X-ray diffraction analysis is a common method to explore the molecular structure of pyrimidine derivatives. Studies reveal significant conjugations within the triazene moieties, with hexahydropyrimidine six-membered rings adopting a chair conformation, indicating the complexity and stability of these structures (Moser et al., 2005).

Chemical Reactions and Properties

Pyrimidine derivatives are synthesized through reactions involving diazonium salts with aldehydes and diamines, leading to compounds with potential bioactivity and applications in material science. The chemical reactivity often explores the interaction between the pyrimidine core and various substituents, impacting the compound's properties and potential applications (Tingley et al., 2005).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as their solubility in polar solvents, glass transition temperatures, and mechanical properties, are critical for their application in high-performance materials. These compounds demonstrate excellent thermal stability, low moisture absorption, and outstanding mechanical strength, making them suitable for various industrial applications (Guan et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under different conditions, and potential for further functionalization, are essential for understanding the applications of pyrimidine derivatives. The presence of functional groups such as diazenyl and aminophenoxy can significantly affect the molecule's behavior in chemical reactions and its interaction with biological systems (Hughes et al., 2008).

Scientific Research Applications

  • Antiviral Activity

    • 2,4-Diamino-6-hydroxypyrimidines, a category to which 2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine belongs, were found to inhibit retrovirus replication in cell culture, demonstrating potential antiviral applications. The derivatives showed significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
  • Optical and Thermal Properties in Polyimides

    • Studies involving diamine monomers related to 2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine, when reacted with aromatic dianhydrides, resulted in heterocyclic polyimides with outstanding optical properties, high glass transition temperatures, and thermal stability. These polyimides were used in applications requiring transparent materials (Wang et al., 2015).
  • Antibacterial Applications

    • Phenylthiazole and phenylthiophene pyrimidindiamine derivatives, structurally related to 2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine, demonstrated potent antibacterial activities. These compounds disrupted bacterial cell membranes, showing potential as alternatives to conventional antibiotics (Fan et al., 2020).
  • Use in Dyes for Polyester Fabrics

    • Pyrimido[1',2':1,5]pyrazolo[3,4-c]pyridazine-6,8-diamine derivatives, related to 2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine, were effectively used as disperse dyes on polyester fabrics, demonstrating varying hues and strong fastness properties (Deeb et al., 2014).
  • Fluorescent Chemosensors

    • Diamine monomers incorporating a pyridine group, akin to 2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine, were used to develop poly(pyridine-imide) films. These films exhibited fluorescence upon protonation, indicating their potential use as fluorescent acid chemosensors (Wang et al., 2008).

Future Directions

The future directions for the study and application of “2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields such as medicine and biology .

properties

IUPAC Name

2-methyl-5-phenyldiazenylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6/c1-7-14-10(12)9(11(13)15-7)17-16-8-5-3-2-4-6-8/h2-6H,1H3,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFUMGOCHNLNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)N)N=NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283075
Record name 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine

CAS RN

5473-05-2
Record name NSC29565
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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